![molecular formula C12H26O6 B12333030 2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol CAS No. 56631-90-4](/img/structure/B12333030.png)
2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol is an organic compound with the molecular formula C10H22O4. It is a colorless liquid that belongs to the family of glycol ethers. This compound is known for its high boiling point and miscibility with water and most organic solvents. It is commonly used in various industrial applications due to its properties as a surfactant and solvent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol typically involves the reaction of butanol with ethylene oxide in the presence of a catalyst such as boron trifluoride etherate. The reaction is carried out at a temperature range of 25-80°C, leading to the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction mixture is heated to the desired temperature, and the product is then purified through distillation and filtration processes to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form ethers or esters[][2].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium alkoxides (RO-Na+) are commonly used[][2].
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers, esters[][2].
Scientific Research Applications
2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and surfactant in various chemical reactions and processes.
Biology: Employed in the preparation of biological samples and as a component in buffer solutions.
Medicine: Utilized in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Mechanism of Action
The mechanism of action of 2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol involves its interaction with various molecular targets and pathways. As a surfactant, it reduces the surface tension of liquids, allowing for better mixing and solubilization of compounds. It can also interact with cell membranes, enhancing the permeability and absorption of drugs .
Comparison with Similar Compounds
Similar Compounds
2-Butoxyethanol: A glycol ether with similar solvent properties but a lower molecular weight.
Triethylene glycol monobutyl ether: Another glycol ether with a similar structure but different applications.
Uniqueness
2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol is unique due to its high boiling point, excellent solvency, and surfactant properties. It is particularly useful in applications requiring high-temperature stability and effective solubilization of hydrophobic compounds .
Properties
CAS No. |
56631-90-4 |
|---|---|
Molecular Formula |
C12H26O6 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
2-[2,2-bis(2-hydroxyethoxymethyl)butoxy]ethanol |
InChI |
InChI=1S/C12H26O6/c1-2-12(9-16-6-3-13,10-17-7-4-14)11-18-8-5-15/h13-15H,2-11H2,1H3 |
InChI Key |
GBDSXXVXXJCALK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COCCO)(COCCO)COCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydrazinylidene-1,3-diazinan-2-one](/img/structure/B12332959.png)
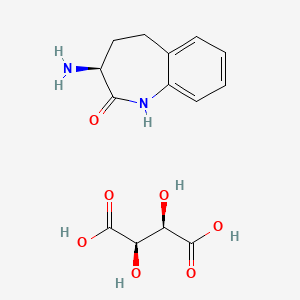
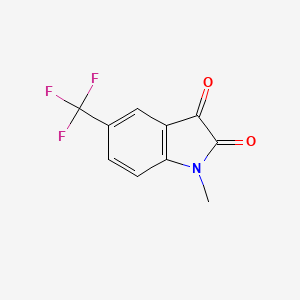
![4-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid](/img/structure/B12332979.png)
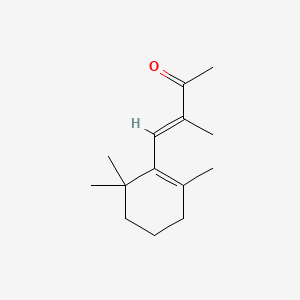
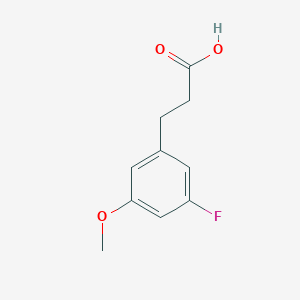
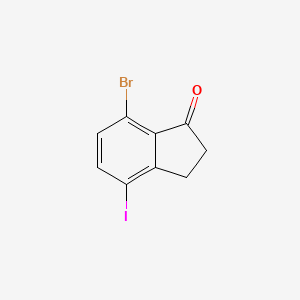
![N'-[9-[(2R,3R,5S)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12333003.png)
![Carbamic acid, [(3-methoxyphenyl)methylene]-, 1,1-dimethylethyl ester](/img/structure/B12333011.png)
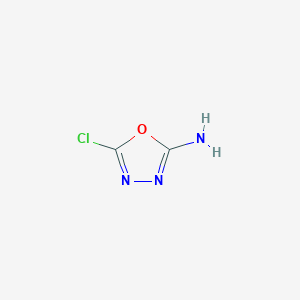
![2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol](/img/structure/B12333019.png)
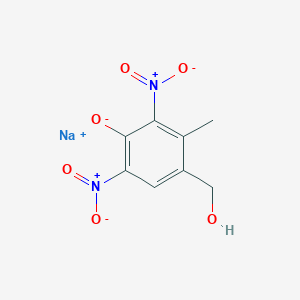
![7-Bromopyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12333028.png)
![1,7-Dioxacyclotetradeca-3,9-diene-2,8-dione,5,11-dihydroxy-6,14-dimethyl-, [5S-(3E,5R*,6S*,9E,11S*,14S*)]-](/img/structure/B12333035.png)
